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Compound of Interest

Compound Name: 3-Azabicyclo[3.1.0]hexane

Cat. No.: B1253506

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Azabicyclo[3.1.0]hexane and its derivatives. Due to the limited availability of published
spectroscopic data for the unsubstituted parent compound, this guide focuses on
representative substituted analogs to provide a foundational understanding of the characteristic
spectral features of this bicyclic scaffold. The information herein is intended to assist
researchers in the identification, characterization, and development of novel compounds
containing the 3-Azabicyclo[3.1.0]hexane core.

Introduction to 3-Azabicyclo[3.1.0]hexane

The 3-Azabicyclo[3.1.0]hexane framework is a conformationally constrained bicyclic amine
that is a key structural motif in a variety of biologically active molecules and natural products.
Its rigid structure makes it an attractive scaffold in medicinal chemistry for the design of ligands
with high receptor affinity and selectivity. A thorough understanding of its spectroscopic
properties is crucial for the synthesis, purification, and structural elucidation of new derivatives.

Spectroscopic Data of 3-Azabicyclo[3.1.0]hexane
Derivatives

The following tables summarize the key spectroscopic data for representative derivatives of 3-
Azabicyclo[3.1.0]hexane, providing insights into the expected spectral ranges for this class of
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compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-
Azabicyclo[3.1.0]hexane derivatives, providing information about the chemical environment of
each proton and carbon atom.

Table 1: 1H NMR Spectroscopic Data for Representative 3-Azabicyclo[3.1.0]hexane
Derivatives

Compound Solvent Chemical Shift (8) in ppm

Methyl 1-(4-Fluorophenyl)-3-
0X0-2-0xa-6-

7.50 (m, 2H), 7.11 (m, 2H),
3.68 (s, 3H), 3.57 (d, J = 20.0

] CDCI3
azabicyclo[3.1.0]hexane-5- Hz, 1H), 3.01 (d, J = 20.0 Hz,
carboxylate 1H), 2.99 (bs, 1H)[1]
Methyl 1-(4-Chlorophenyl)-3- 7.44 (q, J =8.0 Hz, 4H), 3.72
0X0-2-0xa-6- (s, 3H), 3.61 (d, J = 20.0 Hz,
. CDCI3
azabicyclo[3.1.0]hexane-5- 1H), 3.03 (d, J = 20.0 Hz, 1H),
carboxylate 2.91 (bs, 1H)[1]
7.58 (d, J =8.0 Hz, 2H), 7.39
Methyl 1-(4-Bromophenyl)-3-
(d, J =8.0 Hz, 2H), 3.72 (s,
0X0-2-0xa-6-
CDCI3 3H), 3.58 (d, J = 20.0 Hz, 1H),

azabicyclo[3.1.0]hexane-5-

carboxylate

3.03 (d, J = 20.0 Hz, 1H), 2.90
(bs, 1H)[1]

Table 2: 13C NMR Spectroscopic Data for Representative 3-Azabicyclo[3.1.0]lhexane

Derivatives
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Compound Solvent Chemical Shift (8) in ppm
172.54, 166.69, 165.25 (d, J =
Methyl 1-(4-Fluorophenyl)-3-
25.0 Hz), 129.94 (d, J = 8.0
0X0-2-0Xa-6-
. CDCI3 Hz), 124.96 (d, J = 3.0 Hz),
azabicyclo[3.1.0]hexane-5-
116.21 (d, J = 22.0 Hz), 80.82,
carboxylate
53.85, 46.23, 35.82[1]
Methyl 1-(4-Chlorophenyl)-3-
¥ pheny) 172.28, 166.58, 136.75,
0X0-2-0Xa-6-
_ CDCI3 129.36, 129.09, 127.52, 80.69,
azabicyclo[3.1.0]hexane-5-
53.94, 46.46, 35.85[1]
carboxylate
Methyl 1-(4-Bromophenyl)-3-
¥ pheny) 172.26, 166.56, 132.32,
0X0-2-0xa-6-
CDCI3 129.30, 128.04, 125.00, 80.74,

azabicyclo[3.1.0]hexane-5-

carboxylate

53.95, 46.46, 35.85[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-

Azabicyclo[3.1.0]hexane derivatives, key absorptions include N-H stretching for the parent

compound and N-substituted analogs, as well as C-H and C-N stretching vibrations.

Table 3: IR Spectroscopic Data for a Representative 3-Azabicyclo[3.1.0]hexane Derivative

Compound

Sample Preparation

Characteristic Absorption
Bands (cm-1)

Bis-spirocyclic derivative of 3-

azabicyclo[3.1.0]hexane

KBr

3358, 3093, 3053, 3034, 1745,
1715, 1592, 1495, 1444, 1353,
1324, 1257, 1205, 1158, 1096,
1081, 1040, 1018, 998, 972,
791, 755, 697[2]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in the confirmation of its molecular formula.

Table 4: Mass Spectrometry Data for Representative 3-Azabicyclo[3.1.0]hexane Derivatives

Compound

lonization Method

[M+H]+ or [M+Na]+
(Calculated)

[M+H]+ or [M+Na]+
(Found)

Methyl 1-(4-
Fluorophenyl)-3-oxo-
2-0xa-6-
azabicyclo[3.1.0]hexa

ne-5-carboxylate

ESI

252.0667

252.0671[1]

Methyl 1-(4-
Chlorophenyl)-3-oxo-
2-0xa-6-
azabicyclo[3.1.0]hexa

ne-5-carboxylate

ESI

268.0371

268.0382[1]

Methyl 1-(4-
Bromophenyl)-3-oxo-
2-0xa-6-
azabicyclo[3.1.0]hexa

ne-5-carboxylate

ESI

311.9866

311.9874[1]

tert-Butyl 1-(2,4-
Dinitrophenyl)-3-oxo-
2-0xa-6-
azabicyclo[3.1.0]hexa

ne-5-carboxylate

ESI

366.0932

366.09312[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 3-

Azabicyclo[3.1.0]hexane derivatives, based on common practices reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: A sample of the 3-Azabicyclo[3.1.0]hexane derivative (typically 5-10
mgq) is dissolved in a deuterated solvent (e.g., CDCI3, DMSO-d6) in a standard 5 mm NMR
tube.

 Instrumentation:1H and 13C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher.

o Data Acquisition:

o 1H NMR: Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

o 13C NMR: Chemical shifts are reported in ppm relative to the solvent peak.

o Data Analysis: The chemical shifts, integration, and coupling constants of the signals are
analyzed to determine the structure of the compound.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Samples: A small amount of the solid sample is mixed with potassium bromide (KBr)
and pressed into a thin pellet.

o Liquid Samples: A drop of the liquid sample is placed between two sodium chloride (NaCl)
plates to form a thin film.

e Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1.

o Data Analysis: The positions and intensities of the absorption bands are correlated with the
presence of specific functional groups in the molecule.

Mass Spectrometry (MS)
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o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) at a low concentration.

 Instrumentation: High-resolution mass spectra (HRMS) are typically obtained using an
electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.

o Data Acquisition: The instrument is operated in positive or negative ion mode to detect the
molecular ion and its fragments.

o Data Analysis: The exact mass of the molecular ion is used to confirm the elemental
composition and molecular formula of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel 3-
Azabicyclo[3.1.0]hexane derivative using a combination of spectroscopic techniques.
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Caption: Workflow for the spectroscopic characterization of 3-Azabicyclo[3.1.0]hexane

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1253506#spectroscopic-data-nmr-ir-ms-of-3-
azabicyclo-3-1-0-hexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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